(1S,2S,5R)-3-[2-(2-thienyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Overview
Description
(1S,2S,5R)-3-[2-(2-thienyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, also known as Thienylcyclohexylpiperidine (TCP), is a synthetic compound that has been extensively studied for its potential use in medicinal chemistry. TCP is a member of the azabicyclohexane class of compounds, which are known to interact with the central nervous system.
Mechanism of Action
TCP acts as a non-competitive antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By binding to the receptor, TCP prevents the influx of calcium ions into the cell, which can lead to neuronal damage and cell death. This mechanism of action is similar to that of other NMDA receptor antagonists, such as ketamine and phencyclidine.
Biochemical and Physiological Effects
TCP has been shown to have a number of biochemical and physiological effects. In animal studies, TCP has been shown to produce analgesia and anesthesia, as well as to impair learning and memory processes. TCP has also been shown to have neuroprotective effects, preventing cell death in models of ischemia and traumatic brain injury.
Advantages and Limitations for Lab Experiments
TCP is a useful tool for studying the NMDA receptor and its role in synaptic plasticity and memory formation. However, there are some limitations to its use in lab experiments. TCP has a short half-life in vivo, which can make it difficult to study its effects over longer periods of time. Additionally, TCP has been shown to have some toxic effects in animal studies, which can limit its use in certain experimental settings.
Future Directions
There are a number of future directions for research on TCP and its potential use in medicinal chemistry. One area of focus is the development of more selective NMDA receptor antagonists that can target specific subtypes of the receptor. Another area of focus is the development of novel analgesics and anesthetics that are based on the structure of TCP. Finally, there is ongoing research into the neuroprotective effects of TCP and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Scientific Research Applications
TCP has been extensively studied for its potential use in medicinal chemistry. It has been shown to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. TCP has also been shown to have analgesic and anesthetic properties, making it a potential candidate for the treatment of chronic pain.
properties
IUPAC Name |
(1S,2S,5R)-3-(2-thiophen-2-ylacetyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c14-10(5-8-2-1-3-17-8)13-6-7-4-9(7)11(13)12(15)16/h1-3,7,9,11H,4-6H2,(H,15,16)/t7-,9-,11-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZRCGYFXMSAFB-ARENWVFISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(N(C2)C(=O)CC3=CC=CS3)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]1[C@H](N(C2)C(=O)CC3=CC=CS3)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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